molecular formula C10H17NOS2 B3133495 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 39137-05-8

3-Heptyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3133495
CAS No.: 39137-05-8
M. Wt: 231.4 g/mol
InChI Key: RVEZMHNHYRWSBL-UHFFFAOYSA-N
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Description

3-Heptyl-2-thioxo-1,3-thiazolidin-4-one: is a chemical compound belonging to the class of thiazolidinones. Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

The primary target of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .

Mode of Action

This compound interacts with its target, the CDC25 enzyme, by inhibiting its activity . This inhibition disrupts the normal cell cycle, leading to a halt in cell division . The compound’s interaction with its target results in significant changes in the cell, primarily affecting its ability to proliferate .

Biochemical Pathways

The inhibition of the CDC25 enzyme affects the cell cycle pathway . The cell cycle is a series of events that take place in a cell, leading to its division and duplication. By inhibiting the CDC25 enzyme, this compound disrupts this cycle, preventing the cell from dividing and proliferating .

Pharmacokinetics

Thiazolidin-4-one derivatives, in general, have been reported to have good pharmacokinetic properties . These properties include good absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to their bioavailability .

Result of Action

The result of this compound’s action is the inhibition of cell division and proliferation . This is due to its inhibitory effect on the CDC25 enzyme, which plays a crucial role in the cell cycle . The compound’s action leads to significant molecular and cellular effects, primarily affecting the cell’s ability to divide and proliferate .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one are not fully understood yet. Thiazolidin-4-one derivatives have been found to inhibit various enzymes and interact with cell lines, contributing to their anticancer activity .

Cellular Effects

The cellular effects of this compound are not well-documented. Thiazolidin-4-one derivatives have been found to exhibit significant anticancer activities . They have been shown to inhibit the cell division cycle phosphatase (CDC25) enzyme, which plays a crucial role in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Thiazolidin-4-one derivatives have been found to inhibit various enzymes, suggesting that they may exert their effects at the molecular level through enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of heptylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Heptyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications, including:

Comparison with Similar Compounds

  • 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
  • 3-Octyl-2-thioxo-1,3-thiazolidin-4-one
  • 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one

Comparison: 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its heptyl side chain, which can influence its lipophilicity and biological activity. Compared to shorter or longer alkyl chains, the heptyl group provides a balance between hydrophobicity and molecular size, potentially enhancing its interaction with biological targets. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS2/c1-2-3-4-5-6-7-11-9(12)8-14-10(11)13/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEZMHNHYRWSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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